Cas no 31181-70-1 (Ethyl 2-(acetoxymethyl)nicotinate)

Ethyl 2-(acetoxymethyl)nicotinate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(acetoxymethyl)nicotinate
- 2-acetoxymethyl-nicotinic acid ethyl ester
- AK668305
- AX8326612
-
- Inchi: 1S/C11H13NO4/c1-3-15-11(14)9-5-4-6-12-10(9)7-16-8(2)13/h4-6H,3,7H2,1-2H3
- InChI Key: RJPQSDWNTJHWAV-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC=NC=1COC(C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 254
- Topological Polar Surface Area: 65.5
- XLogP3: 0.8
Ethyl 2-(acetoxymethyl)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E24630-1g |
Ethyl 2-(acetoxymethyl)nicotinate |
31181-70-1 | 98% | 1g |
¥1182.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E24630-5g |
Ethyl 2-(acetoxymethyl)nicotinate |
31181-70-1 | 98% | 5g |
¥3532.0 | 2023-09-08 | |
TRC | E898838-1g |
Ethyl 2-(acetoxymethyl)nicotinate |
31181-70-1 | 1g |
$ 210.00 | 2022-06-05 | ||
Alichem | A029207099-25g |
Ethyl 2-(acetoxymethyl)nicotinate |
31181-70-1 | 95% | 25g |
$1125.60 | 2023-09-02 | |
Crysdot LLC | CD00004834-5g |
Ethyl 2-(acetoxymethyl)nicotinate |
31181-70-1 | 97% | 5g |
$297 | 2024-07-19 | |
Crysdot LLC | CD00004834-10g |
Ethyl 2-(acetoxymethyl)nicotinate |
31181-70-1 | 97% | 10g |
$446 | 2024-07-19 | |
TRC | E898838-500mg |
Ethyl 2-(acetoxymethyl)nicotinate |
31181-70-1 | 500mg |
$ 135.00 | 2022-06-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E24630-250mg |
Ethyl 2-(acetoxymethyl)nicotinate |
31181-70-1 | 98% | 250mg |
¥602.0 | 2023-09-08 | |
Alichem | A029207099-500g |
Ethyl 2-(acetoxymethyl)nicotinate |
31181-70-1 | 95% | 500g |
$8797.10 | 2023-09-02 | |
Alichem | A029207099-100g |
Ethyl 2-(acetoxymethyl)nicotinate |
31181-70-1 | 95% | 100g |
$3006.96 | 2023-09-02 |
Ethyl 2-(acetoxymethyl)nicotinate Related Literature
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
Additional information on Ethyl 2-(acetoxymethyl)nicotinate
Ethyl 2-(acetoxymethyl)nicotinate (CAS No. 31181-70-1): A Comprehensive Overview
Ethyl 2-(acetoxymethyl)nicotinate, a compound with the chemical formula C10H13NO4 and the CAS number 31181-70-1, is a derivative of nicotinic acid that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of ester derivatives and exhibits a unique structural configuration that makes it a promising candidate for various biological and chemical applications. The presence of both an acetoxy group and a methyl ester moiety in its molecular structure contributes to its diverse pharmacological properties, making it an intriguing subject for further investigation.
The synthesis of Ethyl 2-(acetoxymethyl)nicotinate involves a series of well-established organic reactions, including esterification and condensation processes. The precise control of reaction conditions is crucial to achieving high yields and purity levels, which are essential for pharmaceutical applications. Recent advancements in synthetic methodologies have enabled researchers to optimize these processes, leading to more efficient and scalable production methods. This has opened up new avenues for exploring the therapeutic potential of this compound.
In recent years, Ethyl 2-(acetoxymethyl)nicotinate has been studied for its potential role in modulating various biological pathways. Its structural similarity to nicotinic acid suggests that it may interact with nicotinic receptors, which are involved in neurotransmission and metabolic regulation. Preliminary studies have indicated that this compound may exhibit neuroprotective effects, making it a candidate for the development of treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its ability to influence metabolic pathways has led researchers to investigate its potential as an anti-diabetic agent.
The pharmacokinetic properties of Ethyl 2-(acetoxymethyl)nicotinate are also of great interest. Studies have shown that this compound exhibits good oral bioavailability and moderate tissue distribution, suggesting that it may be suitable for systemic administration. Furthermore, its stability under various physiological conditions makes it a stable candidate for formulation into drug products. These characteristics are critical for ensuring the efficacy and safety of any potential therapeutic applications.
One of the most exciting areas of research involving Ethyl 2-(acetoxymethyl)nicotinate is its potential as a prodrug. Prodrugs are inactive compounds that are converted into active pharmaceutical ingredients within the body. By leveraging the unique properties of Ethyl 2-(acetoxymethyl)nicotinate, researchers aim to develop more effective delivery systems for other therapeutic agents. This approach could enhance drug solubility, improve absorption rates, and reduce side effects, thereby increasing the overall therapeutic index.
The toxicological profile of Ethyl 2-(acetoxymethyl)nicotinate has also been thoroughly examined. Acute toxicity studies have demonstrated that this compound is well-tolerated at moderate doses, with no significant adverse effects observed. Chronic toxicity studies are ongoing but preliminary results suggest that long-term exposure does not lead to any notable health risks. These findings are crucial for assessing the safety of this compound before it can be considered for clinical use.
The role of Ethyl 2-(acetoxymethyl)nicotinate in drug discovery is not limited to its direct therapeutic applications. Its structural features make it a valuable scaffold for designing novel compounds with enhanced pharmacological properties. By modifying specific parts of its molecular structure, researchers can fine-tune its biological activity, leading to the development of more effective drugs with improved efficacy and reduced side effects.
The future directions for research on Ethyl 2-(acetoxymethyl)nicotinate are promising and multifaceted. Further studies are needed to fully elucidate its mechanism of action and explore its potential in treating various diseases. Additionally, investigating its interactions with other bioactive molecules could uncover new therapeutic possibilities. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical benefits.
In conclusion, Ethyl 2-(acetoxymethyl)nicotinate (CAS No. 31181-70-1) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with promising preclinical data, make it an attractive candidate for further investigation. As our understanding of its biological activities continues to grow, so too will its potential applications in medicine.
31181-70-1 (Ethyl 2-(acetoxymethyl)nicotinate) Related Products
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)



